molecular formula C7H4BrClN2 B13037887 5-Bromo-8-chloroimidazo[1,5-a]pyridine

5-Bromo-8-chloroimidazo[1,5-a]pyridine

Cat. No.: B13037887
M. Wt: 231.48 g/mol
InChI Key: BYWKFJIMIHEAQM-UHFFFAOYSA-N
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Description

5-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS 1427324-31-9) is a valuable bifunctional heteroaromatic building block with a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 . This compound is designed for research applications, particularly in medicinal chemistry, where it serves as a versatile precursor for the development of novel therapeutic agents. Its core structure incorporates both bromo and chloro substituents on the imidazopyridine scaffold, enabling sequential and site-specific cross-coupling reactions to create more complex molecules . The imidazo[1,5-a]pyridine scaffold is of significant interest in drug discovery. Specifically, 5- or 8-substituted imidazo[1,5-a]pyridines have been investigated for their potential as inhibitors of indoleamine and/or tryptophane 2,3-dioxygenases (IDO/TDO), which are important targets in the fields of oncology and immunology . Researchers can utilize this reagent to synthesize and explore new compounds for the treatment of various disorders, including cancers . As a halogenated imidazoheterocycle, it belongs to a class of vital building blocks and multipurpose synthons that are widely used in organic synthesis to prepare biologically active compounds . The product is supplied with a minimum purity of . For your safety, please refer to the Safety Data Sheet. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

5-bromo-8-chloroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-10-4-11(6)7/h1-4H

InChI Key

BYWKFJIMIHEAQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN2C(=C1)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 8 Chloroimidazo 1,5 a Pyridine and Derivatives

General Synthetic Strategies for Imidazo[1,5-a]pyridine (B1214698) Scaffolds

Cyclocondensation Reactions

Cyclocondensation reactions represent the most classical and widely employed method for the construction of the imidazo[1,5-a]pyridine ring system. rsc.org This strategy typically involves the reaction of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile, which undergoes an initial condensation with the primary amine followed by an intramolecular cyclization and aromatization.

A prominent example of this is the reaction of 2-(aminomethyl)pyridines with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. rsc.org For instance, the reaction of a 2-picolylamine with an acyl chloride would form an amide intermediate, which upon dehydration, often promoted by a reagent like phosphorus oxychloride or polyphosphoric acid (PPA), cyclizes to the imidazo[1,5-a]pyridine. Another variation involves the reaction with nitroalkanes in the presence of PPA, where the nitroalkane serves as the electrophilic C1 source. organic-chemistry.orgbeilstein-journals.org

Starting Material 1Starting Material 2Reagents/ConditionsProductYield (%)Ref.
2-(Aminomethyl)pyridineNitroethanePPA, H3PO3, 160 °C3-Methylimidazo[1,5-a]pyridine77 beilstein-journals.org
2-(Aminomethyl)pyridine1-NitropropanePPA, 160 °C3-Ethylimidazo[1,5-a]pyridine53 beilstein-journals.org
Di-2-pyridyl ketoneBenzaldehyde, NH4OAcLiCl, Microwave1-(Pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridineHigh researchgate.net

Cycloaddition Reactions

[4+1] Cycloaddition reactions offer a more convergent approach to the imidazo[1,5-a]pyridine core. In this strategy, a 1,3-dipole derived from the pyridine (B92270) ring reacts with a one-carbon component. For example, pyridinium (B92312) ylides, generated in situ from the reaction of a pyridine with a carbene precursor, can undergo cycloaddition with nitriles. While less common for the imidazo[1,5-a] series compared to the [1,2-a] isomers, this approach presents a potential pathway. A reported iodine-catalyzed three-component reaction of 2-aminopyrazine (B29847) or 2-aminopyridine, an aldehyde, and tert-butyl isocyanide proceeds via a [4+1] cycloaddition to yield imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines, respectively.

Oxidative Cyclization Pathways

Oxidative cyclization methods provide an efficient route to imidazo[1,5-a]pyridines, often from readily available starting materials, by forming one or more bonds under oxidative conditions. rsc.org A common strategy involves the copper-catalyzed reaction of a 2-benzoylpyridine (B47108) with a primary amine. organic-chemistry.org The reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular C-H amination/oxidative cyclization to afford the 1,3-disubstituted imidazo[1,5-a]pyridine. Oxygen from the air is often used as the terminal oxidant in these reactions, making them environmentally attractive. organic-chemistry.org Another approach is the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines, which proceeds in a one-pot manner. rsc.org

Starting Material 1Starting Material 2Catalyst/OxidantProductYield (%)Ref.
(2-Pyridyl)(phenyl)methanoneBenzylamineCu(OAc)2, O21,3-Diphenylimidazo[1,5-a]pyridineHigh organic-chemistry.org
Di-2-pyridyl ketoneBenzylamineI2 / NaOAc1-(Pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine- rsc.org
Phenyl(pyridin-2-yl)methanolPhenylalanineCuI/I21,3-Diphenylimidazo[1,5-a]pyridineExcellent acs.org

Transannulation Reactions

Transannulation reactions involve the conversion of one heterocyclic ring system into another and have been applied to the synthesis of imidazo[1,5-a]pyridines. rsc.org A notable example is the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF3·Et2O. organic-chemistry.org This method provides a metal-free route to the imidazo[1,5-a]pyridine core. Another approach involves the copper-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C-H amination, using oxygen as the oxidant. organic-chemistry.org

One-Pot Synthetic Approaches

The development of one-pot syntheses is highly desirable as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods for imidazo[1,5-a]pyridines have been reported. A three-component reaction between a 2-pyridyl ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) is a well-established one-pot method. researchgate.net More recently, an iodine-mediated one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates has been developed to produce 1-thio-substituted imidazo[1,5-a]pyridines. mdpi.com

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct ExampleYield (%)Ref.
2-AminomethylpyridineBenzaldehydeSodium benzenesulfinateI2, TBHP, DMF, 70 °C3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine69 mdpi.com
Di-2-pyridyl ketonep-TolualdehydeAmmonium acetateLiCl, Acetic Acid, Microwave1-(Pyridin-2-yl)-3-(p-tolyl)imidazo[1,5-a]pyridineHigh researchgate.net
2-Pyridyl ketoneAlkylamine-I2, NaOAcImidazo[1,5-a]pyridine derivative- rsc.org

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions. derpharmachemica.com The synthesis of imidazo[1,5-a]pyridines has benefited from this technology. For example, the one-pot, three-component condensation of dipyridyl ketone, an aldehyde, and ammonium acetate can be efficiently carried out under microwave irradiation to afford imidazo[1,5-a]pyridines in high yields and short reaction times. researchgate.net Furthermore, microwave-assisted synthesis has been employed for the preparation of pyridinium salts derived from imidazo[1,5-a]pyridines. mdpi.com

MethodReactantsConditionsProductAdvantageRef.
Three-component condensationDi-2-pyridyl ketone, Aldehyde, NH4OAcLiCl, Acetic Acid, 300W1,3-Disubstituted imidazo[1,5-a]pyridineRapid, high yield researchgate.net
QuaternizationPyridylimidazo[1,5-a]pyridine, IodoethaneAcetonitrile (B52724), 155 °C, 50 minPyridinium saltEfficient quaternization mdpi.com

Ritter-Type Reactions for Imidazo[1,5-a]pyridine Formation

The Ritter-type reaction represents a valuable method for the construction of the imidazo[1,5-a]pyridine scaffold. This reaction typically involves the generation of a carbocation from an alcohol or alkene, which is then trapped by a nitrile to form a nitrilium ion. Subsequent intramolecular cyclization with a suitable nucleophile, in this case, the pyridine nitrogen, leads to the formation of the fused imidazole (B134444) ring.

Recent research has demonstrated the utility of this approach. For instance, innovative methods for synthesizing imidazo[1,5-a]pyridine analogs have been developed through intermolecular Ritter-type reactions between pyridinylmethanol derivatives and various aryl or alkyl nitriles. These reactions are often catalyzed by a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid like para-toluenesulfonic acid (p-TsOH·H₂O). The use of such catalytic systems allows for the efficient conversion of benzylic alcohols into the corresponding cations, facilitating the subsequent cyclization to yield the desired imidazo[1,5-a]pyridine products in moderate to excellent yields. This methodology offers a broad substrate scope, making it a powerful tool for generating a library of substituted imidazo[1,5-a]pyridines.

Precursor Synthesis and Halogenation Strategies for Substituted Imidazo[1,5-a]pyridines

The introduction of a bromine atom at the position that will become C5 of the imidazo[1,5-a]pyridine ring requires the synthesis of a 2-functionalized-3-bromopyridine derivative. A common starting material for such precursors is a substituted picoline (methylpyridine). For instance, the synthesis of 3-bromo-2-chloro-6-picoline has been reported, which can serve as a valuable starting point. guidechem.comchemicalbook.comchemicalbook.com The methyl group of this picoline can be subjected to free-radical bromination, for example using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator like benzoyl peroxide (BPO), to yield a bromomethyl derivative. This bromomethyl group can then be converted to an aminomethyl group, a key functionality for the subsequent cyclization.

Alternatively, direct bromination of the pyridine ring can be achieved. For example, methods for the synthesis of 2-amino-3-bromopyridine (B76627) have been described. nih.gov However, the regioselectivity of direct halogenation on the pyridine ring can be challenging to control and often depends on the existing substituents.

The chlorine atom at what will become the C8 position of the target molecule originates from a chlorine substituent on the pyridine precursor. The synthesis of 2-bromo-6-chloropyridine (B1266251) is a known process and serves as a foundational structure. rsc.org From this, further functionalization can be undertaken. For instance, the synthesis of 2-bromo-6-chloromethylpyridine has been achieved, which could be a precursor if the bromine were in the desired position. organic-chemistry.org More relevant to the target compound is the synthesis of 3-bromo-2-chloro-6-picoline, which already contains the necessary chlorine atom at the 6-position of the pyridine ring. guidechem.comchemicalbook.comchemicalbook.com

Achieving the specific 5-bromo-8-chloro substitution pattern requires a synthetic strategy that allows for the controlled, or orthogonal, introduction of the two different halogen atoms. Attempting to halogenate a pre-formed imidazo[1,5-a]pyridine ring directly would likely lead to a mixture of products that are difficult to separate, as the electronic nature of the fused ring system directs substitution to multiple positions.

Therefore, a more rational and regioselective approach involves the synthesis of a pyridine precursor that already contains the desired halogenation pattern. By starting with a molecule like 3-bromo-6-chloropyridine and functionalizing the 2-position to an aminomethyl group, the positions of the halogens are fixed before the cyclization to form the imidazole ring. This strategy ensures that the final product, 5-Bromo-8-chloroimidazo[1,5-a]pyridine, is formed with the correct and unambiguous placement of the bromine and chlorine atoms.

Targeted Synthesis of this compound

While no specific literature detailing the synthesis of the exact compound this compound has been identified, a viable synthetic pathway can be proposed based on established chemical transformations of closely related analogs.

No direct synthetic route for this compound has been found in the reviewed literature. However, the synthesis of various substituted imidazo[1,5-a]pyridines is well-documented, providing a strong foundation for a proposed synthesis. organic-chemistry.orgbeilstein-journals.orgrsc.orggoogle.com The general approach involves the cyclocondensation of a 2-(aminomethyl)pyridine with a one-carbon electrophile.

A plausible synthetic route to this compound would commence with a suitably substituted pyridine precursor, such as 3-bromo-2-chloro-6-picoline guidechem.comchemicalbook.comchemicalbook.com or 3-bromo-6-chloropyridine-2-carbonitrile (B1438494) . georgiasouthern.edu

Pathway A: From 3-bromo-2-chloro-6-picoline

Bromination of the methyl group: The methyl group of 3-bromo-2-chloro-6-picoline can be brominated using N-bromosuccinimide (NBS) and a radical initiator to form 2-(bromomethyl)-3-bromo-6-chloropyridine.

Amination: The resulting bromomethyl compound can be converted to the corresponding amine, 2-(aminomethyl)-3-bromo-6-chloropyridine, through methods such as the Gabriel synthesis or by direct amination with ammonia (B1221849) or a protected amine equivalent.

Cyclization: The 2-(aminomethyl)-3-bromo-6-chloropyridine can then be cyclized with a reagent such as trimethyl orthoformate in the presence of an acid catalyst to construct the imidazole ring, yielding the final product, this compound.

Pathway B: From 3-bromo-6-chloropyridine-2-carbonitrile

Reduction of the nitrile: The nitrile group of 3-bromo-6-chloropyridine-2-carbonitrile can be reduced to the primary amine, 2-(aminomethyl)-3-bromo-6-chloropyridine, using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cyclization: Similar to Pathway A, the resulting 2-(aminomethyl)pyridine derivative can be cyclized with trimethyl orthoformate to afford this compound.

These proposed pathways leverage established synthetic methodologies and readily accessible or synthesizable precursors to provide a logical and feasible route to the target compound.

Exploration of Novel Synthetic Routes

A promising and novel strategy for the synthesis of this compound involves a key cyclocondensation reaction. This method relies on the preparation of a crucial, specifically substituted pyridine precursor, followed by its cyclization to form the desired fused heterocyclic system.

A plausible synthetic pathway commences with the synthesis of the key intermediate, 2-(aminomethyl)-6-bromo-3-chloropyridine. This intermediate can be prepared from commercially available starting materials through a multi-step sequence. A potential route could start from 2,3-dichloro-6-aminopyridine. This starting material would first undergo a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2-bromo-3,6-dichloropyridine. Subsequent selective nucleophilic substitution at the more reactive 6-position with a source of ammonia or a protected amine would provide 6-amino-2-bromo-3-chloropyridine. Reduction of the corresponding nitrile, obtained from the amino group via a Sandmeyer reaction, or direct amination of a halomethylpyridine, could lead to the desired 2-(aminomethyl)-6-bromo-3-chloropyridine.

With the key 2-(aminomethyl)-6-bromo-3-chloropyridine intermediate in hand, a novel synthetic route to this compound can be employed, drawing inspiration from the work on cyclization of 2-picolylamines with electrophilically activated nitroalkanes. nih.gov In this approach, the 2-(aminomethyl)pyridine derivative undergoes a cyclocondensation reaction with a suitable C1 synthon, such as an electrophilically activated form of formaldehyde (B43269) or a related species, to construct the imidazole ring.

The proposed mechanism involves the initial reaction of the aminomethyl group with the C1 electrophile to form an intermediate which then undergoes an intramolecular cyclization. The pyridine nitrogen attacks the newly formed electrophilic center, leading to the formation of the five-membered imidazole ring fused to the pyridine core. Subsequent aromatization yields the final this compound.

A variation of this approach could involve an iodine-mediated sp3 C-H amination, a transition-metal-free method that has been successfully applied to the synthesis of other imidazo[1,5-a]pyridine derivatives. rsc.org This would involve the reaction of a suitable 2-pyridyl ketone precursor with an amine in the presence of molecular iodine and a base.

The table below summarizes a potential novel synthetic route for this compound.

StepReactant(s)Reagent(s) and ConditionsProductYield (%)
12-Amino-6-bromo-3-chloropyridine1. NaNO₂, HBr, 0 °C 2. CuCN6-Bromo-3-chloro-2-cyanopyridineNot reported
26-Bromo-3-chloro-2-cyanopyridineH₂, Raney Nickel, NH₃/EtOH2-(Aminomethyl)-6-bromo-3-chloropyridineNot reported
32-(Aminomethyl)-6-bromo-3-chloropyridineParaformaldehyde, PPA, 120-140 °CThis compoundEstimated 60-70%

Table 1: Proposed Novel Synthetic Route for this compound

This table is interactive. You can sort and filter the data.

Purification and Isolation Techniques for Halogenated Imidazo[1,5-a]pyridines

The purification of halogenated imidazo[1,5-a]pyridines, such as this compound, is a critical step to ensure the isolation of the compound in high purity, which is essential for its subsequent use in research and development. The presence of two different halogen atoms and the fused aromatic system imparts specific physicochemical properties that guide the choice of purification techniques. Standard methods such as column chromatography and recrystallization are commonly employed.

Column Chromatography:

Flash column chromatography is a widely used technique for the purification of halogenated imidazo[1,5-a]pyridines. The choice of stationary phase and eluent system is crucial for achieving good separation from impurities, which may include unreacted starting materials, reagents, and side products.

For a compound like this compound, which is expected to be a moderately polar solid, a normal-phase silica (B1680970) gel column is typically effective. The eluent system usually consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane (B109758). A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the polar solvent, often provides the best separation.

Recrystallization:

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For halogenated aromatic compounds, a variety of solvents can be considered. google.com Common choices include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), chlorinated solvents (e.g., dichloromethane), and aromatic hydrocarbons (e.g., toluene). youtube.comreddit.com Often, a binary solvent system, such as a mixture of a good solvent and a poor solvent (anti-solvent), is required to induce crystallization. For instance, dissolving the crude product in a minimal amount of a hot good solvent like dichloromethane or ethyl acetate, followed by the slow addition of a poor solvent like hexane or pentane (B18724) until turbidity is observed, can lead to the formation of high-quality crystals upon cooling.

The table below provides a representative purification protocol for a halogenated imidazo[1,5-a]pyridine derivative.

Purification MethodStationary/Mobile Phase or Solvent SystemConditionsExpected Purity
Flash Column ChromatographySilica gel (230-400 mesh) / Hexane:Ethyl Acetate (gradient from 9:1 to 1:1)Room temperature, monitoring by TLC with UV visualization (254 nm)>95%
RecrystallizationDichloromethane/HexaneDissolve crude product in minimum hot dichloromethane, add hexane until cloudy, cool to 0-4 °C>99%
Preparative HPLCC18 reverse-phase column / Acetonitrile:Water with 0.1% TFA (gradient)Flow rate: 20 mL/min, UV detection at 254 nm and 280 nm>99.5%

Table 2: Purification Techniques for Halogenated Imidazo[1,5-a]pyridines

This table is interactive. You can sort and filter the data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the study of molecular systems, offering a detailed view of their behavior at the atomic and electronic levels. For 5-Bromo-8-chloroimidazo[1,5-a]pyridine, these calculations are instrumental in understanding its intrinsic properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry and electronic properties of molecules like this compound. In typical studies on related imidazo[1,5-a]pyridine (B1214698) derivatives, geometry optimization is a primary step, often carried out using functionals like PBE0. nih.gov This process identifies the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

The electronic structure, once the geometry is optimized, provides a wealth of information. This includes the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals. These findings are crucial for predicting the molecule's reactivity and intermolecular interactions. For instance, the analysis of the electronic structure of similar heterocyclic compounds has been used to understand their chemical stability and potential as ligands in coordination chemistry. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To explore the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as absorption and emission energies. nih.gov

In studies of related fluorescent imidazo[1,5-a]pyridine derivatives, TD-DFT calculations have been essential for interpreting experimental UV-Vis absorption and fluorescence spectra. nih.govmdpi.com By calculating the vertical excitation energies and oscillator strengths, researchers can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em). These calculations help to understand the nature of the electronic transitions, for example, whether they are localized on specific parts of the molecule or involve charge transfer across the molecular framework.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs) provides a deeper understanding of the electronic transitions and chemical reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its optical and electronic properties. nih.gov

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. For fluorescent molecules, the HOMO-LUMO gap is directly related to the energy of the first electronic transition. In computational studies of similar compounds, the topology and energy levels of these frontier orbitals are analyzed to explain observed photophysical properties, such as the color of emitted light. nih.govresearchgate.net

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOCorrelates with chemical reactivity and the energy of the lowest-energy electronic transition.

Natural Transition Orbitals (NTOs)

Natural Transition Orbitals (NTOs) offer a more compact and chemically intuitive picture of electronic excitations compared to the canonical molecular orbitals. For a given electronic transition, the NTO analysis condenses the information from multiple orbital contributions into a pair of "hole" and "particle" orbitals. The "hole" NTO represents the region from which an electron is excited, while the "particle" NTO shows the region to which the electron moves.

This analysis is particularly valuable for characterizing the nature of excited states in complex molecules. For instance, it can clearly distinguish between local excitations (π→π* transitions within an aromatic system) and charge-transfer excitations, where electron density moves from a donor part of the molecule to an acceptor part.

Prediction of Spectroscopic Properties

A significant outcome of these computational investigations is the prediction of various spectroscopic properties. By using the optimized ground-state geometry from DFT and the excited-state energies from TD-DFT, it is possible to simulate the UV-Visible absorption spectrum of this compound. These theoretical spectra can then be compared with experimental data to validate the computational model.

Furthermore, computational methods can predict other spectroscopic data, such as vibrational frequencies from IR and Raman spectroscopy, and chemical shifts for NMR spectroscopy. For instance, theoretical studies on similar heterocyclic systems have successfully correlated calculated vibrational modes and NMR chemical shifts with experimental findings, aiding in the structural confirmation of the synthesized compounds. eurjchem.com

In-Depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not presently available. While the broader class of imidazo[1,5-a]pyridines has garnered significant interest for their diverse applications in materials science and medicinal chemistry, this particular halogenated derivative has not been the subject of published in-silico studies.

The imidazo[1,5-a]pyridine scaffold is recognized for its unique photophysical and electrochemical properties, which can be tuned through substitution. researchgate.net Research on related derivatives has explored their potential as fluorescent probes, in organic light-emitting diodes (OLEDs), and as ligands in coordination chemistry. researchgate.netacs.orgmdpi.com These studies often employ computational methods, such as Density Functional Theory (DFT), to understand the relationship between molecular structure and observed properties. researchgate.net

However, specific data on the simulated absorption and emission spectra, vibrational frequencies, conformational analysis, rotational barriers, Molecular Electrostatic Potential (MEP) mapping, non-covalent interactions, and reaction mechanisms for this compound are absent from the current body of scientific work. General computational studies on related heterocyclic systems provide a framework for how such analyses could be conducted. For instance, MEP analysis is a valuable tool for understanding intermolecular interactions, such as hydrogen and halogen bonding, by mapping the electrostatic potential onto the electron density surface of a molecule. researchgate.netnih.gov Similarly, computational modeling is frequently used to elucidate reaction mechanisms and predict the feasibility of synthetic pathways for novel compounds. nih.gov

The synthesis of various imidazo[1,5-a]pyridine derivatives has been reported, highlighting the chemical tractability of this heterocyclic system. nih.gov Nevertheless, without dedicated computational research on this compound, a detailed, scientifically accurate article on its specific computational and theoretical characteristics, as outlined in the requested sections, cannot be generated at this time. Further experimental and theoretical work is required to elucidate the specific properties of this compound.

Chemical Reactivity and Derivatization of 5 Bromo 8 Chloroimidazo 1,5 a Pyridine

Halogen Dance Reactions and Halogen Exchange

Halogen dance reactions refer to the base-catalyzed intramolecular migration of a halogen atom along an aromatic ring. clockss.orgwhiterose.ac.ukresearchgate.net This phenomenon, typically observed in the presence of strong bases like lithium diisopropylamide (LDA), proceeds through a series of deprotonation and metal-halogen exchange steps. clockss.orgresearchgate.net For 5-Bromo-8-chloroimidazo[1,5-a]pyridine, treatment with a strong base could potentially induce a "halogen dance," leading to isomeric rearrangements. Given the two halogen atoms, a complex mixture of products could arise, including the migration of the bromine atom to an adjacent, deprotonated carbon.

This rearrangement can be a powerful tool for accessing isomers that are otherwise difficult to synthesize through classical methods. researchgate.net The typical pattern for pyridine (B92270) compounds involves a 1,2-halogen shift, which could theoretically furnish a different substitution pattern on the imidazo[1,5-a]pyridine (B1214698) core. clockss.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in the imidazo[1,5-a]pyridine system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This reactivity is enhanced by the presence of the electron-withdrawing fused imidazole (B134444) ring and the halogen substituents. In this compound, the chlorine atom at the C-8 position is a potential site for nucleophilic attack.

Generally, SNAr reactions on halopyridines proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. nih.govyoutube.com The stability of this intermediate is crucial, and attack at positions that allow the negative charge to be delocalized onto the ring nitrogen is favored. youtube.com Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride at C-8, particularly under heated conditions, to yield a variety of 8-substituted imidazo[1,5-a]pyridine derivatives. youtube.com The bromo group at C-5 is generally less prone to SNAr than the chloro group in such heterocyclic systems unless specific activating factors are present.

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

In contrast to the electron-poor pyridine ring, the fused imidazole moiety is electron-rich and thus the preferred site for electrophilic aromatic substitution (EAS). stackexchange.com For imidazo[1,2-a]pyrazine (B1224502) and related systems, electrophilic attack typically occurs at the C-3 position, which possesses the highest electron density. stackexchange.comnih.gov This regioselectivity is governed by the ability of the resulting intermediate (a sigma complex) to maintain aromaticity in the six-membered ring while delocalizing the positive charge. stackexchange.com

Common electrophilic substitution reactions can be applied to this compound. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) is expected to regioselectively introduce a bromine atom at the C-3 position. nih.gov Similarly, other EAS reactions such as nitration or acylation would likely functionalize the C-3 position, provided that appropriate conditions are employed to activate the electrophile without compromising the substrate. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and the two halogen atoms on this compound make it an excellent substrate for these transformations. libretexts.orgyoutube.com The differential reactivity of the C-Br and C-Cl bonds is key to its synthetic utility. The carbon-bromine bond is significantly more reactive towards oxidative addition to a Palladium(0) complex than the carbon-chlorine bond, allowing for selective functionalization. libretexts.orguwindsor.ca

Suzuki Coupling : This reaction pairs the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used to form biaryl structures. mdpi.com

Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene, providing a direct method for vinylation of the heterocyclic core. organic-chemistry.orgmdpi.com

Sonogashira Coupling : This coupling involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org

The difference in reactivity between the C-Br bond at position 5 and the C-Cl bond at position 8 allows for a stepwise, regioselective functionalization strategy. Under mild palladium-catalyzed conditions, coupling reactions will occur preferentially at the C-5 position, leaving the C-8 chloro group untouched. The resulting 5-substituted-8-chloroimidazo[1,5-a]pyridine can then be subjected to a second, distinct coupling reaction at the C-8 position, typically under more forcing conditions (e.g., higher temperatures, stronger ligands) to activate the more robust C-Cl bond. This sequential approach enables the synthesis of di-substituted derivatives with diverse functionalities at the C-5 and C-8 positions.

Table 1: Hypothetical Regioselective Cross-Coupling Reactions

Coupling ReactionStage 1: Reaction at C-5 (Bromo)Stage 2: Reaction at C-8 (Chloro)
Suzuki Coupling R-B(OH)2, Pd Catalyst, BaseSelective coupling at the C-5 position under mild conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C). nih.govCoupling at the C-8 position of the 5-aryl intermediate using more forcing conditions or specialized catalysts.
Heck Reaction Alkene, Pd Catalyst, BaseSelective vinylation at the C-5 position. organic-chemistry.orgVinylation at the C-8 position under harsher conditions.
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalyst, BaseSelective alkynylation at the C-5 position under standard Sonogashira conditions. libretexts.orgorganic-chemistry.orgAlkynylation at the C-8 position, often requiring higher temperatures and specific ligand systems.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as an atom-economical method for modifying heterocyclic cores without the need for pre-installed halogen handles. rsc.org For imidazo[1,5-a]pyridine and related scaffolds, C-H bonds on both the imidazole and pyridine rings are potential targets. The acidity of the C-H protons is a key determinant of reactivity in many C-H activation pathways.

For the this compound scaffold, the C-H bonds at positions C-1 and C-3 on the imidazole ring are the most likely candidates for deprotonation-based functionalization. nih.gov Directed metalation-trapping sequences using organometallic bases can achieve regioselective C-H activation. nih.gov Alternatively, transition-metal-catalyzed C-H activation, often directed by a coordinating group, can be used to install aryl or alkyl groups at specific positions. mdpi.com Recent advances have also demonstrated visible-light-induced C-H functionalization on imidazopyridine systems, expanding the toolkit for modifying this scaffold. nih.gov

Oxidation and Reduction Reactions

The oxidation and reduction chemistry of this compound is not extensively documented but can be inferred from the general behavior of N-heterocycles.

Oxidation : The fused imidazole-pyridine system is generally stable to mild oxidizing agents. However, strong oxidants could lead to N-oxidation at one of the nitrogen atoms or, under harsh conditions, oxidative cleavage of one of the rings.

Reduction : Catalytic hydrogenation presents several possibilities. Under mild conditions, selective hydrodehalogenation could occur, sequentially removing the bromine and then the chlorine atoms. Under more vigorous conditions (higher pressure and temperature), reduction of the pyridine ring could lead to the corresponding tetrahydroimidazo[1,5-a]pyridine derivative. The choice of catalyst and reaction conditions would be critical in directing the outcome of the reduction.

Complexation and Coordination Chemistry with Metal Centers

The imidazo[1,5-a]pyridine framework is known to coordinate with a diverse range of transition metal ions, including palladium, platinum, nickel, manganese, zinc, copper, rhodium, and ruthenium. uva.esrsc.org The coordination typically occurs through one or both of the nitrogen atoms within the bicyclic structure, allowing it to function as a monodentate or a bidentate ligand, depending on the substituents and the metal precursor.

Recent studies have demonstrated the synthesis of coordination polymers using imidazo[1,5-a]pyridine derivatives. For example, zinc(II) has been used as a metallic node with dicarboxylic acids as linkers and a ditopic imidazo[1,5-a]pyridine derivative acting as a structural propagator or an ancillary ligand. mdpi.com This highlights the capability of the imidazo[1,5-a]pyridine skeleton to form extended one-dimensional and two-dimensional networks. mdpi.com The resulting coordination polymers exhibit significant π-π stacking interactions in the solid state. mdpi.com

Furthermore, the imidazo[1,5-a]pyridine core has been incorporated into N-heterocyclic carbene (NHC) precursors. incemc.ro These have been used to synthesize stable gold(I) and silver(I) NHC complexes, demonstrating the scaffold's utility in forming robust organometallic compounds. incemc.ro

Ligand Design and Chelating Properties

The versatility of the imidazo[1,5-a]pyridine system allows for extensive functionalization to design ligands with specific chelating properties. By introducing substituents at various positions on the rings, the steric and electronic characteristics of the ligand can be precisely tuned.

A common strategy involves the introduction of a coordinating group, such as a pyridyl moiety, at the 1- or 3-position of the imidazo[1,5-a]pyridine core. For instance, 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridines have been synthesized and shown to act as effective N,N-bidentate ligands. rsc.org These ligands coordinate to metal centers like Pd(II) and Pt(II) in a chelate fashion, utilizing the nitrogen atom from the introduced pyridyl group and the pyridine-like nitrogen atom of the imidazo[1,5-a]pyridine ring. rsc.org

Another approach to creating multidentate ligands involves linking two imidazo[1,5-a]pyridine units. Methylene-bridged bis-imidazo[1,5-a]pyridines have been synthesized through a metal-free C-H functionalization approach. nih.govacs.org These bis-heteroarene products have been successfully demonstrated to act as ligands, for example, in the presence of copper salts. acs.org The table below summarizes various substituted imidazo[1,5-a]pyridine ligands and the types of complexes they form.

Ligand TypeExample LigandMetal Ion(s)Coordination Mode
Pyridyl-substituted1-(2-Pyridyl)-3-arylimidazo[1,5-a]pyridinePd(II), Pt(II)N,N-Bidentate
Pyrrolyl-substituted3-(1H-Pyrrol-2-yl)imidazo[1,5-a]pyridineTi(IV)Bidentate
Ditopic LinkerPyridinyl imidazo[1,5-a]pyridine skeletonZn(II)Monodentate linker
Methylene-bridgedBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneCu(II)Bidentate
N-Heterocyclic CarbeneImidazo[1,5-a]pyridin-3-ylidenesRh, Ag(I), Au(I)Monodentate C-donor

This table is generated based on data from various substituted imidazo[1,5-a]pyridine systems. rsc.orgmdpi.comincemc.ronih.govacs.orgrsc.orgrsc.org

Organometallic Complex Formation

The imidazo[1,5-a]pyridine scaffold is a robust platform for the formation of a wide array of organometallic complexes. Detailed studies have been conducted on the synthesis and characterization of palladium(II) and platinum(II) complexes. rsc.org By reacting various 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines with different Pd(II) and Pt(II) precursors, a series of complexes with the general formula [M(L)(X)(Y)] have been prepared, where L is the imidazo[1,5-a]pyridine ligand, M is Pd or Pt, and X and Y can be halides (Cl), acetate (B1210297) (OAc), or a methyl group (CH₃). rsc.org X-ray diffraction studies on several of these complexes have confirmed their molecular structures. rsc.org

Titanium organometallic complexes supported by imidazo[1,5-a]pyridine-containing pyrrolyl ligands have also been reported. rsc.org The reaction of Ti(NMe₂)₄ or Ti(NEt₂)₄ with 3-(1H-pyrrol-2-yl)imidazo[1,5-a]pyridine yields titanium bisamido complexes, which have been characterized by NMR and, in some cases, by single-crystal X-ray crystallography. rsc.org

A significant area of organometallic chemistry involving this scaffold is the development of N-heterocyclic carbenes (NHCs). Imidazo[1,5-a]pyridin-3-ylidenes, derived from the parent heterocycle, have been shown to be strong π-accepting ligands. rsc.org They form stable complexes with rhodium, which have been used to evaluate the electronic properties of the carbene ligand. rsc.org The strong π-accepting character is attributed to a hybrid accepting orbital formed from the vacant p-orbital of the carbene and a π* orbital of the pyridine ring. rsc.org Gold(I) and Silver(I) complexes with NHCs derived from imidazo[1,5-a]pyridines have also been synthesized and fully characterized. incemc.ro

The table below provides examples of characterized organometallic complexes based on the imidazo[1,5-a]pyridine framework.

ComplexMetal CenterLigand (L)Ancillary Ligands (X, Y)
[Pd(L)(Cl)₂]Palladium(II)1-(2-Pyridyl)-3-phenylimidazo[1,5-a]pyridineCl
[Pt(L)(Cl)₂]Platinum(II)1-(2-Pyridyl)-3-phenylimidazo[1,5-a]pyridineCl
[Pd(L)(CH₃)Cl]Palladium(II)1-(2-Pyridyl)-3-(o-tolyl)imidazo[1,5-a]pyridineCH₃, Cl
[TiL₂(NMe₂)₂]Titanium(IV)3-(1H-Pyrrol-2-yl)imidazo[1,5-a]pyridineNMe₂
[Rh(L)(CO)₂Cl]Rhodium(I)1-Substituted-imidazo[1,5-a]pyridin-3-ylideneCO

This table summarizes findings from studies on various substituted imidazo[1,5-a]pyridine ligands. rsc.orgrsc.orgrsc.org

Exploration of the Imidazo 1,5 a Pyridine Scaffold in Advanced Material Sciences and Sensing

Luminescent Materials and Fluorophores

Imidazo[1,5-a]pyridine (B1214698) derivatives are a well-established class of fluorophores, known for their robust emission, significant Stokes shifts, and good stability. northampton.ac.uknih.govnih.gov These properties make them highly attractive as core structures for the development of advanced luminescent materials. northampton.ac.uk

The optical behavior of the imidazo[1,5-a]pyridine scaffold is highly tunable, a feature that stems from the ease of its chemical modification. northampton.ac.ukmdpi.com The photophysical properties, such as absorption/emission wavelengths, quantum yield, and Stokes shift, can be precisely engineered by introducing various substituents at different positions of the fused ring system.

Key design principles include:

Substitution and Conjugation: Attaching electron-donating or electron-withdrawing groups to the imidazo[1,5-a]pyridine core can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby tuning its emission color and other optical properties. rsc.org Extending the π-conjugation, for instance by adding aromatic rings at the C3 position, can lead to red-shifted absorption and emission spectra. bldpharm.com

Halogenation: The introduction of halogen atoms, such as bromine and chlorine in 5-Bromo-8-chloroimidazo[1,5-a]pyridine, is a critical design strategy. Halogenation can significantly influence the luminescence quantum yields. mdpi.com Studies on a series of halogenated imidazo[1,5-a]pyridines have shown that the nature and position of the halogen can enhance photophysical properties, in some cases tripling the quantum yield in solution compared to the unsubstituted parent molecule. mdpi.com

Steric Effects: Introducing bulky substituents can induce a more twisted molecular structure. This can reduce intermolecular π–π stacking in the solid state, which often leads to quenching of fluorescence. This strategy is crucial for designing materials that are highly emissive in the solid state. ambeed.com

The following table summarizes the photophysical properties of various substituted imidazo[1,5-a]pyridine derivatives, illustrating the effect of different functional groups on their optical characteristics.

Compound/DerivativeSubstitutionMax Absorption (λabs) (nm)Max Emission (λem) (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Solvent
Pyridylimidazo[1,5-a]pyridine (1)1-(pyridin-2-yl)-3-phenyl323, 380 (sh)4630.22~5300DCM
bis-Imidazo[1,5-a]pyridine (2)1,4-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene3784650.11~4800DCM
Diphenyl analog (2)1,3-diphenyl3804800.12>5000Toluene (B28343)
Dipyridil analog (4)1,3-dipyridil3804800.38>5000Toluene
BPy-FLDiethylfluorene spacer, Benzilimidazole acceptor458 (in THF)510 (in solid)0.93 (solid)~7000THF/Solid

Data compiled from multiple sources for illustrative purposes. nih.govnih.govbldpharm.com

The imidazo[1,5-a]pyridine scaffold is a promising candidate for use in optoelectronic devices, including OLEDs. researchgate.net While there are limited examples of their use as the primary emissive layer in OLEDs, their inherent properties such as high quantum yields and large Stokes shifts make them highly suitable. researchgate.net

Derivatives of imidazo[1,5-a]pyridine have been successfully incorporated as emitters in OLEDs, demonstrating good performance, particularly for sky-blue and deep-blue emission. bldpharm.com For example, OLEDs fabricated using 1-phenylimidazo[1,5-a]pyridine (B3352977) derivatives decorated with aromatic π-systems have achieved external quantum efficiencies (EQE) up to 4.3% and high brightness. bldpharm.com Donor-π-acceptor (D–π–A) type fluorophores based on this scaffold have also been used as down-converter materials in hybrid white LEDs, achieving a high color rendering index (CRI) of approximately 90%. bldpharm.com

The development of materials for Organic Field-Effect Transistors (OFETs) requires specific electronic properties, and the tunable nature of the imidazo[1,5-a]pyridine core suggests potential in this area, though dedicated research on this application is less common than for OLEDs. The ability to function as both an electron and hole transporter makes certain derivatives particularly interesting for broader electronic applications. tulane.edu

The development of stable and efficient deep-blue emitters remains a significant challenge in OLED technology. The imidazo[1,5-a]pyridine scaffold has emerged as a key platform for creating such materials. bldpharm.combldpharm.com Its rigid structure and high fluorescence efficiency provide a solid foundation for blue-emitting fluorophores. mdpi.com

Researchers have designed numerous imidazo[1,5-a]pyridine derivatives that exhibit bright blue emission with high photoluminescence quantum yields (PLQY). mdpi.combldpharm.com For instance, decorating the core with specific aromatic systems has produced sky-blue emitters with excellent color coordinates (CIE x = 0.16, y = 0.22). bldpharm.com The introduction of bulky substituents, such as a 2,6-dichlorophenyl group, has been shown to yield apparent blue emission with high quantum yields in both solution (0.49) and the solid state (0.39), making such compounds promising for optoelectronic devices. ambeed.com The halogenation present in this compound aligns with strategies known to enhance blue emission properties.

Solvatochromism , the change in a substance's color with the polarity of the solvent, is a notable feature of many imidazo[1,5-a]pyridine derivatives, particularly those with a donor-acceptor architecture. nih.govbldpharm.com This property arises from a change in the dipole moment of the molecule upon excitation and is indicative of an intramolecular charge transfer (ICT) process. bldpharm.com Some derivatives exhibit significant positive solvatochromism, with large Stokes shifts approaching 7000 cm⁻¹. bldpharm.com This sensitivity to the environment makes them suitable for use as probes to study local polarity, such as in biological membranes. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This is the opposite of the more common aggregation-caused quenching (ACQ). Certain imidazo[1,5-a]pyridine derivatives have been designed to exhibit AIE characteristics. bldpharm.com For example, a fluorophore incorporating a bulky and rigid diethylfluorene spacer showed blue emission in a good solvent (THF) but intense greenish-yellow emission in the solid state, with an absolute quantum yield of 93%. bldpharm.com This AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

Chemical and Biochemical Sensing Applications

The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold and its sensitivity to the local chemical environment make it an excellent platform for developing fluorescent probes. nih.gov These probes can be designed for the selective detection of various chemical and biological analytes.

Imidazo[1,5-a]pyridine-based fluorophores have been successfully developed as sensors for a range of analytes, including pH and specific ions or molecules. nih.govbldpharm.com

pH Sensing: The nitrogen atoms in the imidazole (B134444) ring can be protonated in acidic conditions, altering the electronic structure and, consequently, the photophysical properties of the molecule. bldpharm.com This leads to a change in fluorescence color or intensity, allowing for ratiometric pH sensing. Fluorophores have been designed that switch from a greenish-yellow emissive state at pH > 4 to an orange emissive state at pH < 4, enabling the detection of volatile organic compounds with high acidity. bldpharm.com

Analyte-Specific Probes: By incorporating specific reactive sites or recognition units, probes based on this scaffold can be tailored for high selectivity. For example, a probe for hydrogen sulfide (B99878) (H₂S) was developed using an imidazo[1,5-a]pyridine donor. The probe showed a 273-fold fluorescence enhancement upon reaction with H₂S and was successfully used to visualize intracellular H₂S in living cells. Another probe, designed based on a FRET (Förster Resonance Energy Transfer) mechanism between an imidazo[1,5-a]pyridine donor and a benzopyrylium acceptor, was created for monitoring sulfur dioxide (SO₂).

The following table lists examples of imidazo[1,5-a]pyridine-based probes and their sensing applications.

Probe Name/TypeAnalyteSensing MechanismKey Performance
BPy-seriespH (Acidic Vapors)Protonation of Imidazole RingReversible on-off-on fluorescence
NIPY-DNPHydrogen Sulfide (H₂S)Thiolysis Reaction273-fold fluorescence enhancement, Large Stokes Shift (193 nm)
IPB-RL-1Sulfur Dioxide (SO₂)FRET DestructionRatiometric, NIR emission, Ultra-large Stokes Shift (460 nm)
Dimeric Probes (2-4)Lipid BilayersSolvatochromism/IntercalationMonitor membrane dynamics and fluidity

Data compiled from multiple sources. nih.govbldpharm.com

pH-Responsive Sensors

The nitrogen atoms within the imidazo[1,5-a]pyridine ring system impart a sensitivity to pH changes, a property that has been harnessed to create fluorescent sensors. rsc.org The mechanism of these sensors relies on the protonation of a nitrogen atom in the heterocyclic core under acidic conditions. This event alters the electronic distribution and, consequently, the photophysical properties of the molecule, leading to observable changes in its color and fluorescence emission. rsc.org

Researchers have developed imidazo[1,5-a]pyridine-benzimidazole conjugated fluorophores that exhibit distinct on-off-on fluorescence in response to alternating acidic and basic environments. rsc.org These systems can function as fluorescent pH sensors for detecting acidic volatile organic compounds. The protonation of the imidazo[1,5-a]pyridine nitrogen creates a resonance-stabilized conjugate acid, causing a redshift in the emission spectrum. rsc.org This reversible acidochromic behavior is the basis for their sensing capabilities. rsc.org

Table 1: pH-Responsive Behavior of Imidazo[1,5-a]pyridine-Based Fluorophores

pH Range Emissive State Observed Color (under UV light)
< 4 Protonated (On) Orange
> 4 Deprotonated (On) Greenish-Yellow

Data sourced from studies on imidazo[1,5-a]pyridine-benzimidazole conjugates. rsc.org

Biosensing Platforms and Membrane Probes

The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold, such as large Stokes shifts (up to 150 nm) and high quantum yields (up to 50%), make it an excellent candidate for developing biosensors and biological probes. rsc.org Its rigid, compact structure and potential for biocompatibility further enhance its suitability for these applications. rsc.orgnih.gov

Derivatives of this scaffold have been engineered into "turn-on" luminescent chemosensors for biologically relevant molecules. For instance, copper(II) complexes of imidazo[1,5-a]pyridine derivatives have been designed to detect cysteine, a crucial amino acid. nih.gov Similarly, ratiometric fluorescent probes for glutathione (B108866) have been developed based on this fluorophore. nih.gov The sensing mechanism often involves a specific chemical reaction or binding event that modulates the fluorescence output of the probe. nih.govmdpi.com

Beyond detecting specific analytes, imidazo[1,5-a]pyridine-based fluorophores are being investigated as membrane probes. nih.govnih.gov Their notable solvatochromic behavior allows them to report on the local environment, such as the hydration and fluidity of lipid bilayers, which is critical for monitoring cellular health. nih.govnih.gov Studies using liposomes as model membranes have confirmed the successful intercalation of these probes into the lipid bilayer, paving the way for their use in studying membrane dynamics in living cells. nih.govnih.gov

Table 2: Examples of Imidazo[1,5-a]pyridine-Based Biosensors

Sensor Type Target Analyte Key Feature/Mechanism
Fluorescence Sensor Sulfite Rapid response (within 1 min) and high selectivity. nih.gov
FRET-based Probe Sulfur Dioxide (SO₂) Mitochondria-targeted; ultra-large Stokes shift (460 nm). mdpi.com
Luminescent Chemosensor Cysteine "Turn-on" luminescence via in situ copper reduction. nih.gov

Catalysis and Redox Applications

Heterogeneous and Homogeneous Catalysis

The imidazo[1,5-a]pyridine structure can act as a versatile ligand, capable of binding to a variety of metal ions through its nitrogen atoms. rsc.org This chelating ability has been exploited in the field of catalysis. For example, nickel complexes incorporating imidazo[1,5-a]pyridine ligands have demonstrated high activity in the dimerization of propylene. rsc.org

The scaffold is also integral to the synthesis of more complex catalytic structures. It is used in the creation of multidentate N-heterocyclic carbene (NHC) ligands, which are valuable in organometallic chemistry. organic-chemistry.org Furthermore, various transition metals, including copper, ruthenium, iridium, and rhenium, have been successfully complexed with imidazo[1,5-a]pyridine-based ligands. rsc.orgresearchgate.net These organometallic complexes are not only used in synthetic transformations, such as acceptorless dehydrogenative coupling reactions promoted by ruthenium catalysts, but some also exhibit interesting emissive properties. rsc.orgresearchgate.net The halogen atoms on a compound like this compound provide convenient handles for synthesizing a wide array of tailored ligands for specific catalytic applications.

Redox Mediators in Energy Conversion Systems

The extended π-electron system of the imidazo[1,5-a]pyridine scaffold and its derivatives can support stable redox states, suggesting their potential in energy conversion and storage systems. Through intramolecular cyclization of C5-alkynyl- and alkenyl-substituted imidazo[1,5-a]pyridines, novel redox-active imidazo[2,1,5-de]quinolizines have been synthesized. nih.gov

These resulting molecules possess a unique 12π-electron/10-atom conjugated ring system that exhibits partial antiaromatic character. nih.gov The ability to access distinct and stable oxidized or reduced forms is a key requirement for a redox mediator. The development of these novel π-extended heterocycles from the imidazo[1,5-a]pyridine platform demonstrates the scaffold's potential as a foundational component for creating new materials with tailored redox properties for applications in electronics and energy systems. nih.gov

Scaffold as a Basis for Potential Biological Probes and Research Tools

Structural Modification for Biological Interaction Studies

The imidazo[1,5-a]pyridine scaffold is a highly tunable platform for designing biological probes and research tools. rsc.orgresearchgate.net Its core structure can be readily modified through various synthetic strategies, allowing for the fine-tuning of its photophysical and chemical properties to suit specific biological investigations. nih.govmdpi.com The presence of halogen atoms, as in this compound, is particularly advantageous, offering sites for cross-coupling reactions to introduce diverse functional groups.

This structural versatility allows for the rational design of fluorescent probes with specific functionalities. For instance, by attaching different substituents, researchers can modulate the probe's emission wavelength, quantum yield, and sensitivity to its environment. nih.govmdpi.com One strategy involves developing Förster Resonance Energy Transfer (FRET) platforms by linking an imidazo[1,5-a]pyridine donor to an acceptor moiety, creating probes with exceptionally large Stokes shifts and near-infrared (NIR) emissions for deep-tissue imaging. mdpi.com Another approach focuses on synthesizing probes with significant solvatochromic behavior, making them highly sensitive to the polarity and viscosity of their surroundings, such as within a cell membrane. nih.govnih.gov These modifications enable the creation of sophisticated tools for studying complex biological processes, from tracking specific analytes to monitoring the dynamics of cellular structures. nih.govmdpi.com

Table 3: Impact of Structural Modification on Imidazo[1,5-a]pyridine Probe Function

Modification Strategy Resulting Property/Function Application Example
Introduction of electron-rich/poor groups Tuned photoluminescent quantum yield. researchgate.net Optimization of emissive properties for imaging.
Attachment of a benzopyrylium acceptor Creation of a FRET system with NIR emission. mdpi.com In vivo imaging of SO₂ in mitochondria.
Synthesis with varied aromatic ketones Altered solvatochromic behavior. nih.govnih.gov Probing the fluidity and hydration of lipid membranes.

Exploration in Advanced Material Sciences and Sensing

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them highly attractive for applications in material sciences and chemical sensing. rsc.org These compounds are known for their strong fluorescence, significant Stokes shifts (the difference between the absorption and emission maxima), and good stability, which are desirable characteristics for optical materials. rsc.org

Researchers have successfully synthesized various imidazo[1,5-a]pyridine-based fluorophores and investigated their properties for use in optoelectronic devices and as chemical sensors. mdpi.comrsc.org For instance, certain derivatives exhibit solvatochromism, where their fluorescence color changes with the polarity of the solvent, making them suitable as probes for studying cellular membranes. mdpi.comresearchgate.netnih.gov A series of five imidazo[1,5-a]pyridine-based fluorophores were synthesized and showed successful intercalation into liposomes, which are artificial models of cell membranes. mdpi.comresearchgate.netnih.gov

The versatility of this scaffold is further demonstrated by the development of donor-π-acceptor (D–π–A) push-pull fluorophores. rsc.orgrsc.org These molecules, which feature an electron-donating imidazo[1,5-a]pyridine unit and an electron-accepting unit, exhibit excellent intramolecular charge transfer (ICT) and large Stokes shifts, with some reaching up to ~7000 cm⁻¹. rsc.orgrsc.org Such properties are beneficial for applications in white light-emitting diodes (WLEDs). rsc.orgrsc.org

Furthermore, the sensitivity of the imidazo[1,5-a]pyridine ring to its chemical environment has been exploited to create fluorescent sensors. For example, a sensor based on this scaffold was designed for the rapid and selective detection of sulfite, an important sulfur-containing species in biological systems. mdpi.com Another probe was developed to detect hydrogen polysulfides (H₂Sₙ) in the lysosomes of living cells. rsc.org The acidochromic behavior of some derivatives, changing their emission color in response to pH changes, allows them to function as fluorescent pH sensors and in anti-counterfeiting applications. rsc.orgrsc.org

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Compound TypeApplicationKey Photophysical Properties
Imidazo[1,5-a]pyridine-based fluorophoresMembrane probesSolvatochromic behavior, successful intercalation in lipid bilayers. mdpi.comresearchgate.netnih.gov
D–π–A push-pull fluorophoresWLEDs, pH sensorsLarge Stokes shift (~7000 cm⁻¹), acidochromic properties. rsc.orgrsc.org
Imidazo[1,5-a]pyridine-benzopyrylium probeSO₂ monitoringNear-infrared (NIR) emission, ultra-large Stokes shift (460 nm). mdpi.com
Lysosome-targetable probeH₂Sₙ detectionLarge Stokes shift, low detection limit. rsc.org

This table is interactive. Click on the headers to sort the data.

Development of Enzyme Inhibitors (e.g., IDO/TDO scaffold potential)

The imidazopyridine framework is a recognized pharmacophore in drug discovery, and its derivatives have been investigated as inhibitors of various enzymes. nih.govnih.gov A significant area of interest is cancer immunotherapy, particularly the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in tumor immune escape. nih.gov Research has led to the discovery of highly potent imidazopyridine-containing IDO1 inhibitors, demonstrating the scaffold's potential in this therapeutic area. nih.gov

Beyond IDO1, derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have shown inhibitory activity against other enzymes. For instance, a novel imidazo[1,2-a]pyridine-based compound, EP6, was identified as a direct 5-lipoxygenase (5-LO) inhibitor with an IC₅₀ value of 0.16 μM in intact polymorphonuclear leukocytes. nih.gov This enzyme is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.gov

Another study described a class of imidazo[1,5-a]pyridines as potent and specific inhibitors of thromboxane (B8750289) A2 synthetase. nih.gov The most potent compound in this series was identified as imidazo[1,5-a]pyridine-5-hexanoic acid. nih.gov Additionally, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), with one compound showing an IC₅₀ of 0.08 nM against wild-type TRK. nih.gov

While specific research on this compound as an IDO or TDO inhibitor is not publicly available, the demonstrated activity of the broader imidazopyridine class against IDO1 and other enzymes underscores the potential of this scaffold for developing novel enzyme inhibitors. nih.gov

Table 2: Enzyme Inhibitory Activity of Imidazopyridine Derivatives

ScaffoldTarget EnzymeKey Compound(s) / Activity
ImidazopyridineIndoleamine 2,3-dioxygenase 1 (IDO1)Potent inhibitors identified for cancer immunotherapy. nih.gov
Imidazo[1,2-a]pyridine5-Lipoxygenase (5-LO)EP6 with IC₅₀ of 0.16 μM in intact cells. nih.gov
Imidazo[1,5-a]pyridineThromboxane A2 synthetaseImidazo[1,5-a]pyridine-5-hexanoic acid identified as most potent. nih.gov
Imidazo[1,2-b]pyridazineTropomyosin receptor kinases (TRKs)Compound 15m with IC₅₀ of 0.08 nM against TRKʷᵗ. nih.gov

This table is interactive. Click on the headers to sort the data.

General Antimicrobial and Anticancer Scaffold Exploration in Research

The imidazo[1,5-a]pyridine scaffold and its isomers are a cornerstone in the development of new antimicrobial and anticancer agents. researchgate.netrsc.orgresearchgate.net The structural similarity of imidazopyridines to purines has driven extensive research into their therapeutic potential. nih.gov

Antimicrobial Activity

Imidazopyridine derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov For example, a series of 75 imidazo[1,2-α]pyrimidine derivatives showed in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. jst.go.jp Some of these compounds exhibited potent antimicrobial effects. jst.go.jp

In another study, new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating thiazole (B1198619) rings revealed remarkable antibacterial activities. tandfonline.com Furthermore, imidazo[1,5-a]quinoxaline (B8520501) derivatives with a pyridinium (B92312) moiety have been synthesized and shown to possess effective bacteriostatic and fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov The antimicrobial properties were found to be influenced by the nature of alkyl substituents on the pyridine (B92270) and imidazoquinoxaline systems. nih.gov

Anticancer Activity

The anticancer potential of imidazo[1,5-a]pyridine and its related scaffolds is well-documented. tandfonline.comnih.govnih.govresearchgate.netnih.gov A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines. nih.gov Two compounds from this series, 5d and 5l, showed significant cytotoxic activity with GI₅₀ (half maximal growth inhibition) values ranging from 0.43 to 14.9 μM. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis by inhibiting microtubule assembly. nih.gov

Similarly, oxindole (B195798) derivatives of imidazo[1,5-a]pyrazines have been investigated for their anticancer properties. nih.gov One compound, 7l, displayed significant anticancer activity against 52 human tumor cell lines, with GI₅₀ values between 1.54 and 13.0 μM. nih.gov This compound was shown to induce G0/G1 phase cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov

Novel imidazo[1,2-a]pyridine derivatives have also been reported to inhibit the proliferation of melanoma and cervical cancer cells by targeting the AKT/mTOR signaling pathway and inducing apoptosis. nih.gov

Table 3: Anticancer Activity of Selected Imidazopyridine Derivatives

Compound SeriesCancer Cell LinesMechanism of Action
Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l)60 human tumor cell linesTubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis. nih.gov
Oxindole derived imidazo[1,5-a]pyrazines (7l)52 human tumor cell linesG0/G1 cell cycle arrest, apoptosis. nih.gov
Novel imidazo[1,2-a]pyridinesMelanoma and cervical cancer cellsInhibition of AKT/mTOR pathway, apoptosis. nih.gov
Imidazo[1,2-a]pyridine derivatives (6d, 6i)HepG2 (liver carcinoma)Inhibition of DNA synthesis, apoptosis. tandfonline.com

This table is interactive. Click on the headers to sort the data.

Perspectives and Future Research Directions

Challenges in Synthesis and Scale-Up of Halogenated Derivatives

The synthesis of polysubstituted imidazo[1,5-a]pyridines, such as the 5-bromo-8-chloro derivative, presents several synthetic hurdles. Key challenges include achieving regioselective halogenation, managing the reactivity of the pyridine (B92270) and imidazole (B134444) rings, and developing scalable reaction protocols.

Current synthetic strategies often involve multi-step sequences. For instance, the synthesis of related imidazo[1,5-a]pyridines can be achieved through the cyclization of 2-(aminomethyl)pyridines with various reagents. rsc.orgbeilstein-journals.org However, the introduction of specific halogen patterns requires careful selection of starting materials and halogenating agents to control the position of substitution. Transition-metal-free halogenation methods using reagents like sodium chlorite (B76162) or bromite (B1237846) have been developed for imidazo[1,2-a]pyridines, offering a potential avenue for the synthesis of their [1,5-a] counterparts. nih.gov

The scale-up of these synthetic routes from laboratory to industrial production introduces further complexities. researchgate.netresearchgate.net Issues such as reagent cost, reaction safety, purification of the final product, and waste management become paramount. For example, a protocol for the 100g scale synthesis of a related chloro-trifluoromethyl-imidazo[1,5-a]pyridine derivative has been developed, highlighting the feasibility but also the specific considerations required for large-scale production. researchgate.net

Key Synthetic Challenges:

ChallengeDescriptionPotential Solutions
Regioselectivity Controlling the precise position of bromine and chlorine atoms on the imidazo[1,5-a]pyridine (B1214698) core.Stepwise introduction of substituents; use of directing groups; exploration of selective halogenating agents.
Starting Material Availability Access to appropriately substituted 2-(aminomethyl)pyridine precursors.Development of efficient synthetic routes to key intermediates. researchgate.net
Reaction Conditions Often require stringent conditions, such as inert atmospheres or specific temperatures, which can be challenging to maintain on a large scale.Optimization of reaction parameters for milder and more robust conditions.
Purification Separation of the desired product from isomers and other byproducts can be difficult.Advanced chromatographic techniques; crystallization.

Advanced Characterization of Functionalized Imidazo[1,5-a]pyridine Derivatives

A thorough characterization is crucial to unequivocally determine the structure and purity of novel compounds like 5-Bromo-8-chloroimidazo[1,5-a]pyridine and to understand their physicochemical properties. A suite of advanced analytical techniques is employed for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, with specific chemical shifts and coupling constants providing information about the position of the bromo and chloro substituents. mdpi.comacs.org Mass Spectrometry (MS) confirms the molecular weight and isotopic distribution, which is particularly informative for compounds containing bromine and chlorine due to their distinct isotopic patterns. acs.org For a definitive three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths, bond angles, and packing information in the solid state. researchgate.net

Other important characterization techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and vibrational modes within the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the absorption properties, which is crucial for applications in materials science.

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Rational Design of Imidazo[1,5-a]pyridine-Based Functional Materials

The imidazo[1,5-a]pyridine scaffold is a versatile platform for the design of functional organic materials, particularly in the realm of optoelectronics. researchgate.netrsc.orgresearchgate.net The introduction of substituents, such as halogens, allows for the fine-tuning of the electronic and photophysical properties of these materials. rsc.org

The rational design of these materials involves a deep understanding of structure-property relationships. For example, the positions of the bromo and chloro atoms in this compound can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects its emission color, quantum yield, and charge transport properties, which are critical for applications in Organic Light-Emitting Diodes (OLEDs). tandfonline.com

By strategically modifying the imidazo[1,5-a]pyridine core with different electron-donating and electron-withdrawing groups, researchers can create a library of compounds with tailored properties for specific applications. rsc.orgtandfonline.com

Computational-Experimental Synergy in Scaffold Development

The synergy between computational chemistry and experimental synthesis is a powerful tool in the development of new imidazo[1,5-a]pyridine derivatives. nih.govnih.gov Density Functional Theory (DFT) calculations are increasingly used to predict the geometric, electronic, and photophysical properties of these molecules before their synthesis. nih.govacs.orgzsmu.edu.ua

This computational-first approach can:

Predict Reaction Outcomes: Help to understand reaction mechanisms and predict the regioselectivity of synthetic transformations. nih.govzsmu.edu.ua

Elucidate Structure-Property Relationships: Correlate changes in molecular structure with changes in properties like emission wavelength and electronic bandgap. tandfonline.comnih.gov

Screen Potential Candidates: Computationally screen a virtual library of derivatives to identify promising candidates for specific applications, thus saving significant experimental time and resources.

For instance, DFT calculations can predict the HOMO-LUMO gap of this compound, providing an initial estimate of its optical and electronic properties. acs.org Experimental synthesis and characterization can then validate these theoretical predictions, leading to a deeper understanding and a more efficient design cycle.

Emerging Applications of Halogenated Imidazo[1,5-a]pyridines in Chemical Sciences

The unique properties of halogenated imidazo[1,5-a]pyridines make them attractive candidates for a range of emerging applications in the chemical sciences.

Materials Science: Their tunable fluorescence and potential for high quantum yields make them promising materials for OLEDs, chemical sensors, and bio-imaging probes. rsc.orgresearchgate.nettandfonline.com The presence of halogens can enhance intersystem crossing, potentially leading to applications in photodynamic therapy or as phosphorescent emitters.

Medicinal Chemistry: The imidazo[1,5-a]pyridine scaffold is a known pharmacophore found in several biologically active compounds. rsc.orgnih.gov Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Therefore, derivatives like this compound could serve as building blocks for the development of new therapeutic agents.

Catalysis: N-heterocyclic compounds are widely used as ligands in catalysis. The electronic properties of the imidazo[1,5-a]pyridine ring system can be modified by halogen substitution, potentially leading to new ligands with enhanced catalytic activity or selectivity.

The continued exploration of the synthesis and properties of this compound and its analogs is poised to unlock new opportunities in these and other areas of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-8-chloroimidazo[1,5-a]pyridine and its derivatives?

  • Methodological Answer : A widely used approach involves cyclization reactions starting with substituted pyridine precursors. For example, intermediates like 3-bromo-5-fluoropyridin-2-amine can undergo oxidation, nucleophilic substitution, and catalytic hydrogenation to form the imidazo[1,5-a]pyridine core. Palladium-catalyzed cyanation or halogen exchange (e.g., bromine substitution) is then employed to introduce functional groups . Microwave-assisted cyclization and Sandmeyer reactions are also effective for optimizing reaction efficiency and selectivity, particularly for halogenated derivatives .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard tools. 1^1H and 13^13C NMR confirm substituent positions and electronic environments, while HPLC ensures >97% purity, as required for pharmacological studies. Mass spectrometry (MS) further validates molecular weight. For halogenated analogs, X-ray crystallography can resolve crystal packing and intermolecular interactions (e.g., π-stacking, hydrogen bonding) .

Q. What are the key structural features influencing the reactivity of this compound?

  • Methodological Answer : The electron-withdrawing effects of bromine and chlorine at positions 5 and 8 direct electrophilic substitution to meta/para positions. The fused imidazole ring enhances aromatic stability, while halogen atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies using density functional theory (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during halogen exchange in imidazo[1,5-a]pyridines?

  • Methodological Answer : Competing dehalogenation or over-substitution can occur with palladium catalysts. Optimizing ligand choice (e.g., XPhos), temperature (80–110°C), and solvent polarity (DMF or THF) improves selectivity. Pre-activation of zinc cyanide or using sub-stoichiometric CuI as a co-catalyst minimizes side reactions. Kinetic monitoring via in-situ IR or LC-MS helps identify intermediate species .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or receptor binding may arise from crystal polymorphism or solvate formation. Single-crystal X-ray diffraction and differential scanning calorimetry (DSC) clarify structural variations. For in vitro assays, standardized protocols for cell permeability (e.g., logP adjustments) and metabolite stability (e.g., cytochrome P450 profiling) reduce variability .

Q. How do π-stacking and hydrogen-bonding interactions affect the fluorescence properties of imidazo[1,5-a]pyridines?

  • Methodological Answer : Substituents at positions 5 and 8 modulate intramolecular charge transfer (ICT). Electron-withdrawing halogens (Br, Cl) red-shift emission spectra by stabilizing excited states. Time-resolved fluorescence spectroscopy and DFT calculations quantify Stokes shifts (e.g., 50–100 nm). Crystal engineering via co-crystallization with aromatic amines enhances quantum yields by enforcing planar π-stacking .

Q. What methodologies enable the design of this compound derivatives as PARG inhibitors for cancer therapy?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on sulfamoyl or carboxamide substitutions at position 7. Molecular docking with PARG’s catalytic domain (PDB: 5O3T) identifies key hydrogen bonds with Arg465 and Tyr478. In vivo efficacy is validated using xenograft models, with pharmacokinetic optimization via methylcyclopropyl groups to enhance blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.